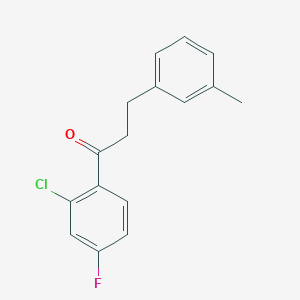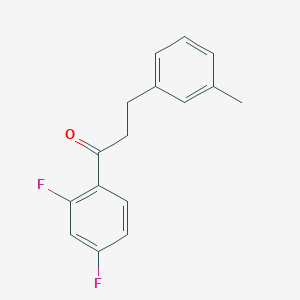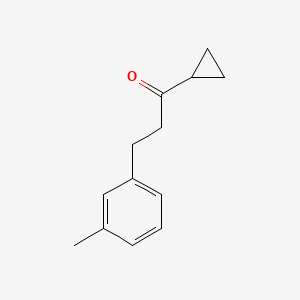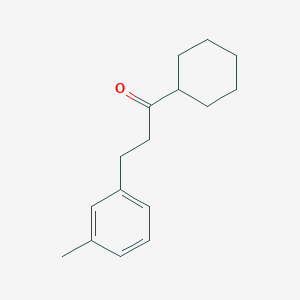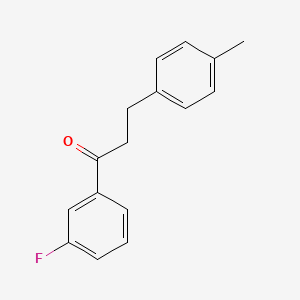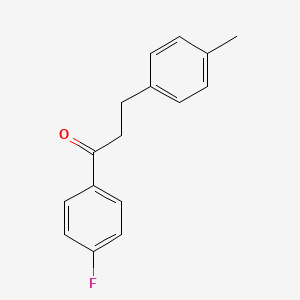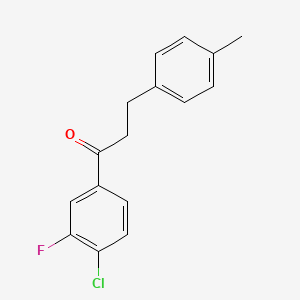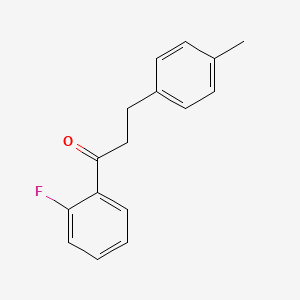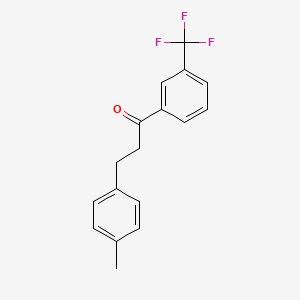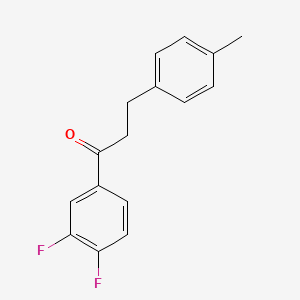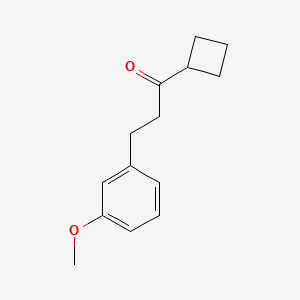
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone (C2MPEK) is a synthetic compound with a wide range of applications in the field of organic chemistry. C2MPEK is a cyclic ketone, which is a type of organic compound characterized by a cyclic structure and a carbonyl group. It has been used in various scientific studies due to its unique properties and versatility. C2MPEK has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone is involved in various chemical reactions, producing different products depending on the reaction conditions and reagents used. For example, 1-methoxycarbonyl- and 1-cyano-cyclobutene lead to α-cyclobutyl ketones or amino-bicyclo [2.2.0] hexane adducts in the presence of magnesium bromide and different ketone enamines (Franck-Neumann, Miesch, & Barth, 1988).
- Cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes yields quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, demonstrating its utility in the synthesis of complex organic compounds (Uchiyama et al., 1998).
Applications in Organic Chemistry
- The compound serves as a reagent for spiroannelation of cyclopentanone, indicating its utility in creating novel organic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).
- In the synthesis of steroids and related compounds, this compound has been used to create model steroid analogs (Nazarov & Zavyalov, 1958).
Catalytic Properties and Synthesis Techniques
- The compound has been used in the Michael addition for the synthesis of Warfarin and its analogues, showcasing its role in catalysis and pharmaceutical synthesis (Alonzi et al., 2014).
- Studies on the cyclization of propiophenone with diethyl succinate, involving cyclobutyl phenyl ketone, demonstrate the compound's role in the synthesis of potential steroid hormone analogues (El-Abbady & Doss, 1965).
Advanced Organic Synthesis
- This compound has been utilized in the creation of complex organic structures like benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] methanones, indicating its versatility in organic synthesis (Koca et al., 2005).
Mecanismo De Acción
The mechanism of action of Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone is not clear as it is typically used for research purposes and is not intended for human or veterinary use.
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclobutyl-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-7-2-4-11(10-13)8-9-14(15)12-5-3-6-12/h2,4,7,10,12H,3,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYHDASFFJMLHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644256 |
Source


|
| Record name | 1-Cyclobutyl-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-43-4 |
Source


|
| Record name | 1-Cyclobutyl-3-(3-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

